1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Structure
3D Structure
Properties
CAS No. |
7321-94-0 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1-methyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C7H7N3S/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11) |
InChI Key |
GCYONDMJGUUSSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)NC1=S |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Precursors and Starting Materials for Imidazo[4,5-c]pyridine Ring System Synthesis
The foundation of the 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol molecule lies in the assembly of the core imidazo[4,5-c]pyridine scaffold. This process begins with carefully selected precursors that provide the necessary carbon and nitrogen atoms for the fused bicyclic system.
Utilization of 3,4-Diaminopyridine (B372788) Derivatives
A cornerstone in the synthesis of the imidazo[4,5-c]pyridine ring is 3,4-diaminopyridine. sigmaaldrich.comacs.org This commercially available diamine serves as a versatile building block, containing the essential pyridine (B92270) ring and two adjacent amino groups poised for cyclization to form the imidazole (B134444) ring. sigmaaldrich.com The reactivity of the two amino groups in 3,4-diaminopyridine allows for the regioselective formation of the desired constitutional isomer.
The synthesis of 3,4-diaminopyridine itself can be achieved through methods such as the hydrogenation of 3-nitro-4-aminopyridine using a palladium-on-carbon catalyst. chemicalbook.com
Introduction of the Thiol Moiety
The introduction of the sulfur atom to form the 2-thiol group is a critical step. This is typically accomplished by reacting the diaminopyridine precursor with a reagent that can provide the thiocarbonyl group. Common reagents for this transformation include carbon disulfide or thiourea (B124793) derivatives. The reaction of 3,4-diaminopyridine with such reagents leads to the formation of the 1H-imidazo[4,5-c]pyridine-2-thiol core.
Classical and Modern Synthetic Approaches
The construction of the target molecule can be approached through various synthetic strategies, encompassing both traditional and contemporary methods. These approaches focus on the efficient formation of the heterocyclic core and the subsequent installation of the required functional groups.
Cyclization Reactions for Imidazo[4,5-c]pyridine Core Formation
The key step in forming the imidazo[4,5-c]pyridine system is the cyclization of a suitably substituted diaminopyridine. One common method involves the reaction of 3,4-diaminopyridine with a one-carbon synthon. For instance, treatment with formic acid can yield the unsubstituted imidazo[4,5-c]pyridine. mdpi.com
Alternatively, oxidative cyclization of diaminopyridines with aldehydes can also produce the imidazo[4,5-c]pyridine ring system. nih.gov Another approach involves the condensation of 3,4-diaminopyridine with various reagents to introduce substituents at the 2-position of the imidazole ring. nih.gov
Solid-phase synthesis has also been employed for the preparation of imidazo[4,5-c]pyridines, starting from 2,4-dichloro-3-nitropyridine. acs.org This methodology allows for the sequential introduction of different substituents and subsequent cyclization to form the desired scaffold. acs.org
| Starting Material | Reagent | Product | Reference |
| 3,4-Diaminopyridine | Carbon Disulfide | 1H-Imidazo[4,5-c]pyridine-2-thiol | acs.org |
| 3,4-Diaminopyridine | Formic Acid | Imidazo[4,5-c]pyridine | mdpi.com |
| 3,4-Diaminopyridine | Aldehydes | 2-Substituted imidazo[4,5-c]pyridines | nih.gov |
| 2,4-Dichloro-3-nitropyridine | Polymer-supported amines, Aldehydes | Trisubstituted imidazo[4,5-c]pyridines | acs.org |
Post-Cyclization Functionalization for Thiol Group Installation
In some synthetic strategies, the thiol group is introduced after the formation of the imidazo[4,5-c]pyridine ring. This can be achieved by first synthesizing an imidazo[4,5-c]pyridin-2-one, which can then be converted to the corresponding 2-thiol derivative. The synthesis of imidazo[4,5-c]pyridin-2-ones can be accomplished through methods like palladium-catalyzed intramolecular urea (B33335) cyclization. acs.org
Methylation Strategies at the N1 Position
The final step in the synthesis of the target molecule is the methylation of the nitrogen atom at the N1 position of the imidazole ring. This is typically achieved by reacting 1H-imidazo[4,5-c]pyridine-2-thiol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The choice of base and reaction conditions can influence the regioselectivity of the methylation, as alkylation can potentially occur at different nitrogen atoms within the heterocyclic system. nih.gov
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalysts and environmentally benign methods to improve efficiency and reduce waste. The synthesis of the imidazo[4,5-c]pyridine scaffold is no exception, with numerous studies dedicated to developing greener and more effective protocols.
Metal-Mediated Cyclization and Functionalization
Metal catalysts play a crucial role in the synthesis of imidazo[4,5-c]pyridines and related heterocyclic systems. Copper and palladium catalysts, in particular, have been extensively used for amidation and cyclization reactions to construct the core structure. acs.org For instance, a three-step synthesis utilizing a palladium-catalyzed amidation/cyclization strategy has been reported for producing imidazo[4,5-c]pyridines. acs.org This method often involves the initial copper-catalyzed amidation of a substituted chloropyridine. acs.org
The versatility of metal catalysis is further demonstrated in the synthesis of various imidazopyridine isomers. Copper(I)-catalyzed aerobic oxidative synthesis has been employed to produce imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a reaction that proceeds through a catalytic Ortoleva-King type mechanism. organic-chemistry.org Research has shown that both electron-donating and electron-withdrawing groups on the reacting compounds are well-tolerated, although electron-withdrawing groups on acetophenones can lead to faster reaction times. nih.gov The catalyst's activity is often enhanced by the specific electronic and steric properties of the chosen catalytic system. nih.gov
Zinc triflate has also emerged as a mild and efficient Lewis acid catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives from 3,4-diaminopyridine and various aldehydes. jscimedcentral.com This method offers the advantage of a one-pot reaction, avoiding the two-step process of isolating a Schiff base intermediate. jscimedcentral.com
| Catalyst | Reactants | Product | Key Features |
| Palladium/Copper | 3-amino-N-Boc-4-chloropyridine, Aryl amines | N-Aryl-imidazo[4,5-c]pyridines | Three-step process involving amidation and cyclization. acs.org |
| Copper(I) | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | Aerobic oxidative synthesis, proceeds via Ortoleva-King reaction. organic-chemistry.org |
| Zinc Triflate | 3,4-Diaminopyridine, Aldehydes | 2-Substituted-1H-imidazo[4,5-c]pyridines | One-pot synthesis, avoids Schiff base isolation. jscimedcentral.com |
| Copper(0) NPs | N-heteroaryls, Benzylamine | Imidazo[1,5-a]pyridines | Efficient, three-component one-pot reaction. nih.gov |
Transition Metal-Free Synthetic Pathways
While metal catalysts are effective, the development of transition metal-free synthetic routes is a significant goal in green chemistry to avoid potential metal contamination in the final products. rsc.orgnih.gov Several metal-free approaches for the synthesis of imidazopyridine derivatives have been successfully developed.
One such strategy involves the use of iodine as a promoter in the reaction of pyridin-2-ylmethanamine (B45004) and aldehydes to produce bis-imidazo[1,5-a]pyridines. nih.gov This method is notable for its simplicity and avoidance of complex starting materials. nih.gov Another approach utilizes a combination of flavin and iodine to catalyze the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org
Furthermore, catalyst-free conditions have been achieved for the condensation of 2-aminopyridine (B139424) with halogenoesters to yield monosubstituted imidazo[1,2-a]pyridines. acs.org These reactions are often performed by simply refluxing the reactants in a suitable solvent like ethanol. acs.org A particularly noteworthy green method is a solventless grindstone procedure (GSP) which is fast, effective, and free of organic waste, with a simple water workup. nih.gov
Electrochemical synthesis represents another innovative metal-free approach. The electrochemical intermolecular C-N formation and cyclization of ketones with 2-aminopyridines, using catalytic hydriodic acid as a redox mediator, provides imidazo[1,2-a]pyridines under environmentally benign conditions. rsc.org This method uses a simple undivided cell, a low-toxicity solvent like ethanol, and avoids external oxidants. rsc.org
| Method | Reactants | Product | Key Features |
| Iodine-promoted | Pyridin-2-ylmethanamine, Aldehydes | Bis-imidazo[1,5-a]pyridines | Simple, avoids complex starting materials. nih.gov |
| Flavin/Iodine catalysis | Aminopyridines, Ketones, Thiols | 3-Thioimidazo[1,2-a]pyridines | Dual catalytic system, one-pot, three-step synthesis. organic-chemistry.org |
| Catalyst-free condensation | 2-Aminopyridine, Halogenoesters | Monosubstituted imidazo[1,2-a]pyridines | Simple refluxing in ethanol. acs.org |
| Electrochemical synthesis | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines | Uses catalytic hydriodic acid, avoids external oxidants. rsc.org |
| Solventless Grindstone Procedure (GSP) | Various | Imidazo[1,2-a]pyridines | Fast, effective, free of organic waste. nih.gov |
Solvent-Free and Environmentally Conscious Methods
The development of solvent-free and environmentally conscious methods is a cornerstone of green chemistry. For the synthesis of imidazo[1,2-a]pyridines, a highly efficient and facile method involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. researchgate.net This approach is attractive from both an economic and environmental perspective. researchgate.net
The use of Brønsted acidic ionic liquids as recyclable catalysts for the synthesis of benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidines under solvent-free conditions has also been reported. rsc.orgnih.gov This method offers advantages such as a low-cost, recyclable catalyst and ease of product isolation. rsc.orgnih.gov
Ultrasound-assisted synthesis is another green technique that has been applied to the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org This method provides imidazo[1,2-a]pyridines in good yields under mild reaction conditions and without the need for a base. organic-chemistry.org
| Method | Key Features | Reactants | Product |
| Catalyst and Solvent-Free | Economic and environmentally friendly. researchgate.net | α-Haloketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines |
| Brønsted Acidic Ionic Liquid | Recyclable catalyst, solvent-free. rsc.orgnih.gov | Various | Benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidines |
| Ultrasound-Assisted Synthesis | Green solvent (water), mild conditions. organic-chemistry.org | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. For the synthesis of imidazo[1,2-a]pyridines, various parameters such as the choice of catalyst, solvent, base, and temperature have been systematically investigated.
In the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, it was found that the reaction proceeded well even without a base and ligand, yielding the product in 90% yield. researchgate.net The use of CsF-Celite as a heterogeneous base in a one-pot synthesis of imidazo[1,2-a]pyridines has been shown to enhance the total yield and simplify the workup process. tci-thaijo.org This solid support can be recovered and reused without loss of efficiency. tci-thaijo.org
The choice of solvent also plays a significant role. In the zinc triflate-catalyzed synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives, methanol (B129727) was found to be the solvent of choice, providing better yields compared to ethanol, water, THF, and DMF. jscimedcentral.com
For the synthesis of 2-phenylimidazo[1,2-a]pyridine, a solvent-free reaction at 60 °C for 20 minutes gave a 91% yield, which was significantly higher than when the reaction was carried out in various solvents like toluene, THF, acetonitrile, or ethanol. researchgate.net
| Reaction | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Imidazo[1,2-a]pyridine (B132010) synthesis | Copper | DMF | 100 | 90 |
| 2-Phenylimidazo[1,2-a]pyridine synthesis | CsF-Celite | Chloroform | 40-45 | High |
| 2-Substituted-1H-imidazo[4,5-c]pyridine synthesis | Zinc Triflate | Methanol | Reflux | Good |
| 2-Phenylimidazo[1,2-a]pyridine synthesis | None | None | 60 | 91 |
Chemical Reactivity and Transformations of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Reactions Involving the Thiol (-SH) Group
The thiol group is a prominent feature of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, making it a focal point for various chemical transformations.
S-Alkylation and S-Acylation Reactions
The sulfur atom in this compound can be targeted by alkylating and acylating agents. These reactions are significant for synthesizing a range of derivatives. For instance, S-alkylation of related thiol-containing heterocycles can be achieved under phase-transfer catalysis conditions. organic-chemistry.org The replacement of the polar head in similar compounds with a 2-methylimidazo[4,5-c]pyridine group has led to new derivatives with potential as platelet-activating factor antagonists. nih.gov
Oxidation Reactions to Sulfoxides and Sulfones
The oxidation of the thiol group in this compound can lead to the formation of sulfoxides and subsequently sulfones. The oxidation of sulfides to sulfoxides is a reaction of considerable interest in various fields. mdpi.com Different oxidizing agents and conditions can be employed to achieve these transformations. For example, hydrogen peroxide in the presence of a tantalum carbide catalyst can selectively produce sulfoxides, while niobium carbide as a catalyst favors the formation of sulfones. organic-chemistry.org Another approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide, where the selectivity towards sulfoxides or sulfones can be controlled by the reaction conditions. organic-chemistry.org The Davis reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, facilitates the generation of sulfinate anions from thiolates, which can then be alkylated to form sulfones. organic-chemistry.org
| Oxidizing System | Product | Reference |
|---|---|---|
| Hydrogen Peroxide / Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide / Niobium Carbide | Sulfone | organic-chemistry.org |
| 2,2,2-Trifluoroacetophenone / H2O2 | Sulfoxide or Sulfone | organic-chemistry.org |
| Davis Reagent | Sulfone (via sulfinate) | organic-chemistry.org |
Thione-Thiol Tautomerism and its Chemical Implications
This compound can exist in two tautomeric forms: the thione form and the thiol form. researchgate.netresearchgate.net This equilibrium is a significant aspect of its chemistry, as the predominant tautomer can be influenced by factors such as the solvent. researchgate.netjocpr.com In condensed phases and solutions, the thione form is often the more dominant species. jocpr.com The nature of the solvent plays a crucial role; polar solvents that can engage in hydrogen bonding tend to favor the thione form. researchgate.net This tautomerism has direct implications for the compound's reactivity, influencing which atom (sulfur or nitrogen) acts as the primary nucleophilic center in reactions.
Reactions Involving the Ring Nitrogen Atoms
The imidazole (B134444) and pyridine (B92270) nitrogen atoms in the ring system of this compound are also sites for chemical reactions.
N-Alkylation Reactions at Imidazole and Pyridine Nitrogens
Alkylation can occur at the nitrogen atoms of both the imidazole and pyridine rings. researchgate.net The regioselectivity of N-alkylation in related imidazopyridine systems can be influenced by the specific nitrogen atom and the reaction conditions. researchgate.netfabad.org.tr For instance, in the alkylation of some imidazopyridines, the reaction can predominantly occur on the nitrogen atom of the pyridine ring. fabad.org.tr Studies on imidazo[4,5-b]pyridine-4-oxides have shown that the ratio of N-1 to N-3 alkylation can vary depending on the substituent at the C-2 position. researchgate.net
| Reactant | Alkylation Site | Conditions | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridines | N5 (Pyridine) | 4-chlorobenzyl or butyl bromide, K2CO3, DMF | nih.gov |
| Imidazo[4,5-b]pyridines | N4, N3 | 4-chlorobenzyl or butyl bromide, K2CO3, DMF | nih.gov |
| Imidazo[4,5-b]pyridine-4-oxide | N1/N3 | Benzyl (B1604629) bromide or benzyl iodide, K2CO3, DMF | researchgate.net |
Electrophilic Attacks on Nitrogen Centers
The nitrogen atoms in the this compound ring system are susceptible to attack by electrophiles. The lone pair of electrons on these nitrogen atoms makes them nucleophilic centers. The specific site of electrophilic attack can be influenced by the electronic environment of each nitrogen atom within the heterocyclic framework.
Reactions Involving the Fused Imidazo[4,5-c]pyridine Aromatic System
Direct studies on the electrophilic aromatic substitution of this compound are not extensively documented. However, the reactivity can be inferred from studies on closely related imidazo[4,5-b]pyridin-2-one systems, which provide valuable insights into the halogenation patterns of this heterocyclic core.
Research on the halogenation of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its N-methylated derivatives has shown that electrophilic substitution occurs preferentially on the pyridine ring. researchgate.net Specifically, chlorination and bromination in acetic acid at elevated temperatures result in di-substitution at the 5- and 6-positions. researchgate.net Iodination with iodine monochloride under similar conditions leads to mono-substitution at the 6-position. researchgate.net
For this compound, the pyridine ring contains two available carbon atoms for substitution, C4 and C6. Based on the analogy with the imidazo[4,5-b]pyridin-2-one system, electrophilic attack is expected to occur on the pyridine ring rather than the imidazole ring. The electron-donating character of the fused imidazole ring and the thione/thiol group may activate the pyridine ring towards electrophilic substitution to some extent, but harsh conditions are likely still required.
Table 1: Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives
| Substrate | Reagent | Conditions | Product(s) | Reference |
| 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | Cl₂ | Acetic Acid, 90-95°C | 5,6-dichloro-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | researchgate.net |
| 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | Br₂ | Acetic Acid, 90-95°C | 5,6-dibromo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | researchgate.net |
| 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | ICl | Acetic Acid, 90-95°C | 6-iodo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | researchgate.net |
| 1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | Cl₂ | Acetic Acid, 90-95°C | 5,6-dichloro-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | researchgate.net |
Nitration of pyridines typically requires harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures, and generally leads to substitution at the 3-position (meta to the nitrogen). acs.org For the fused imidazo[4,5-c]pyridine system, the directing effects of the fused imidazole ring would also play a role, making the prediction of the exact substitution pattern complex without experimental data.
The electron-deficient nature of the pyridine ring makes the imidazo[4,5-c]pyridine system a candidate for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of a good leaving group and electron-withdrawing groups on the aromatic ring. In the case of this compound, a halogen atom, if introduced at the C4 or C6 position via electrophilic substitution, could serve as a leaving group.
The general mechanism for SNAr on a pyridine ring involves the attack of a nucleophile at a carbon atom bearing a leaving group, typically at the 2- or 4-position relative to the pyridine nitrogen. stackexchange.com This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Subsequent expulsion of the leaving group restores the aromaticity of the ring.
For a hypothetical 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, a nucleophile (Nu⁻) would attack the C4 position, leading to a stabilized anionic intermediate before the chloride ion is eliminated. The rate of this reaction would be enhanced by the electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen.
While specific studies on the ring-opening and rearrangement of this compound are scarce, the chemical literature contains examples of rearrangements in related heterocyclic systems. The stability of the fused imidazo[4,5-c]pyridine core suggests that ring-opening would require forcing conditions.
Potential pathways for ring-opening could involve cleavage of the imidazole or pyridine ring. The imidazole ring is known to undergo cleavage under certain reductive or oxidative conditions. The pyridine ring, while generally stable, can be opened under specific circumstances, such as in the Zincke reaction, though this is not directly applicable here.
Rearrangement reactions are also a possibility for this class of compounds. For instance, rearrangements of substituted pyrimidin-4-ones have been observed under Vilsmeier-Haack conditions. epa.gov It is conceivable that under specific synthetic conditions, this compound or its derivatives could undergo skeletal rearrangements, although no such instances have been reported to date.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations for the specific transformations of this compound are not widely available. However, the mechanisms of substitution on the constituent rings are well-established and can be used to understand its reactivity.
For electrophilic aromatic substitution , the mechanism would involve the formation of a sigma complex (arenium ion) upon attack by an electrophile. The stability of this intermediate determines the regioselectivity. Attack on the pyridine ring is generally disfavored due to the electron-withdrawing nitrogen, but the positions on the pyridine ring (C4, C6) are activated relative to other positions by the fused electron-rich imidazole ring.
For nucleophilic aromatic substitution , the mechanism is a two-step addition-elimination process (SNAr). stackexchange.com The key intermediate is the Meisenheimer complex. libretexts.org The stability of this complex is the determining factor for the reaction to proceed. The presence of the electronegative pyridine nitrogen atom at a position that can bear the negative charge through resonance is crucial for this stabilization. stackexchange.com
Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the precise mechanisms, transition states, and regiochemical outcomes for reactions involving this compound. Such studies could map the electron density of the aromatic system to predict the most likely sites for electrophilic and nucleophilic attack and calculate the activation barriers for different reaction pathways.
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides critical data for identifying the protons within 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol. The methyl group attached to the imidazole (B134444) nitrogen (N-1) characteristically appears as a sharp singlet. In a closely related derivative, this N-methyl signal was recorded at approximately 3.89 ppm. nih.gov The protons on the pyridine (B92270) portion of the fused ring system (H-4, H-6, and H-7) resonate in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the heterocyclic structure. For example, in a similar imidazopyridine derivative, the H-4 proton was observed as a doublet of doublets around 8.28 ppm, the H-6 proton as a doublet of doublets near 7.05 ppm, and the H-7 proton also as a doublet of doublets at approximately 8.01 ppm. np-mrd.org The coupling constants (J-values) between these adjacent protons are instrumental in confirming their positions on the pyridine ring.
Table 1: Representative ¹H NMR Chemical Shifts for Imidazo[4,5-c]pyridine Derivatives Note: Data is based on derivatives and may vary slightly for the specific title compound.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.89 nih.gov | Singlet (s) |
| H-4 | ~8.28 np-mrd.org | Doublet of Doublets (dd) |
| H-6 | ~7.05 np-mrd.org | Doublet of Doublets (dd) |
Carbon (¹³C) NMR Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A key diagnostic signal in the ¹³C NMR spectrum of this compound is the carbon of the thione group (C=S), which is typically found far downfield due to its electronic environment. In a comparable thio-substituted imidazopyridine, this carbon (C-2) resonated at 167.9 ppm. np-mrd.org The carbon of the N-methyl group provides a signal in the aliphatic region, reported at around 31.8 ppm for a derivative. nih.gov The remaining carbon atoms of the fused heterocyclic rings (C-4, C-6, C-7, C-3a, and C-7a) exhibit distinct chemical shifts in the aromatic region, with their precise assignment confirmed by 2D NMR techniques. rsc.orgdocbrown.info
Table 2: Representative ¹³C NMR Chemical Shifts for Imidazo[4,5-c]pyridine Derivatives Note: Data is based on derivatives and may vary slightly for the specific title compound.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 (C=S) | ~167.9 np-mrd.org |
| N-CH₃ | ~31.8 nih.gov |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex structures like this compound. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu It is used to trace the connectivity between H-4, H-6, and H-7, confirming the structure of the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, rather than through bonds. This provides valuable information on the molecule's 3D conformation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental formula of the compound. For this compound (C₇H₇N₃S), the calculated molecular weight is approximately 165.22 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 166. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the confirmation of the molecular formula C₇H₇N₃S. rsc.org The fragmentation pattern observed in the mass spectrum gives further structural clues, often involving the loss of the methyl group or cleavage of the heterocyclic rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule. In the infrared (IR) spectrum of this compound, the most diagnostic absorption is that of the C=S (thione) stretch, which typically appears in the 1280-1050 cm⁻¹ range. np-mrd.org Other expected signals include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching for the methyl group around 2950-2850 cm⁻¹, and a series of characteristic C=C and C=N stretching vibrations from the fused ring system in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net The absence of a broad N-H stretching band around 3100-3300 cm⁻¹ confirms the N-methylation of the imidazole ring. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the sulfur-containing functional group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | ~2950-2850 |
| C=C and C=N Stretch | ~1600-1400 nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule's conjugated system. The fused aromatic structure of this compound is expected to give rise to intense π → π* transitions. The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons also allows for lower energy n → π* transitions. The UV-Vis spectrum of the related chromophore 2(1H)-pyridinethione shows characteristic absorption maxima that provide a basis for understanding the electronic behavior of the title compound. nist.gov The solvent environment can influence the exact wavelength of these absorptions.
X-Ray Crystallography for Solid-State Molecular Conformation and Packing
While a crystal structure for the parent compound, this compound, is not publicly available, the crystallographic analysis of its derivatives provides significant insights into the solid-state conformation and packing of the core heterocyclic system. A notable example is the crystal structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. nih.govresearchgate.net
The analysis of this derivative reveals key structural features of the 1-methyl-1H-imidazo[4,5-c]pyridine moiety. In the solid state, the imidazo[4,5-c]pyridine ring system is nearly planar, with a root-mean-square deviation of 0.087 Å. nih.govresearchgate.net This planarity is a common feature in fused aromatic ring systems. The dihedral angle between the plane of the 1H-imidazo[4,5-c]pyridine ring system and the terminal phenyl ring is a mere 4.87(10)°. nih.govresearchgate.net
The synthesis of various imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives has been reported, and their structures were confirmed using techniques including 2D-NOESY and HMBC spectra to establish the correct regioisomers. nih.gov Such studies are essential prerequisites for obtaining single crystals suitable for X-ray diffraction analysis.
The Cambridge Structural Database (CSD) is a critical resource for crystallographic data, containing over a quarter of a million small-molecule crystal structures. researchgate.netcam.ac.uk While a specific entry for this compound is not found, the database is an invaluable tool for analyzing structural trends in related compounds.
Table 1: Selected Crystallographic Data for 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁Cl₂N₅O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.6504(6) |
| b (Å) | 5.7055(2) |
| c (Å) | 19.4320(7) |
| β (°) | 95.371(2) |
| Volume (ų) | 1727.5 |
| Z | 4 |
| R-factor (%) | 3.29 |
Chiroptical Spectroscopy of Enantiomerically Pure Derivatives (if applicable)
At present, there is no specific literature available on the chiroptical spectroscopy of enantiomerically pure derivatives of this compound. The synthesis and resolution of chiral derivatives of this specific compound have not been reported in peer-reviewed journals.
However, the field of chiroptical spectroscopy for related chiral imidazole and imidazoline (B1206853) derivatives is an active area of research. For instance, studies on chiral 1-methyl-1H-imidazole π-conjugated derivatives have demonstrated strong chiroptical properties in thin films, which are promising for applications in circularly polarized luminescence. rsc.org The synthesis and chiral separation of atropisomers of 4,5-dimethyl-Δ⁴-N-phenyl-N'-aryl imidazoline-2-thione derivatives have also been successfully achieved, with their chiral axes arising from restricted rotation around the N-C bond. nih.gov The enantiomers were separated using high-performance liquid chromatography (HPLC) with chiral stationary phases, and their distinct chiroptical properties were characterized. nih.gov
Furthermore, the synthesis of novel Mannich bases derived from 2-methylimidazo[1,2-a]pyridine (B1295258) has been accomplished, and their chiral separation was investigated using various polysaccharide-based chiral stationary phases. bohrium.com These examples highlight the potential for creating and analyzing chiral derivatives within the broader class of imidazopyridines. Should enantiomerically pure derivatives of this compound be synthesized in the future, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for determining their absolute configuration and studying their conformational preferences in solution.
Theoretical and Computational Investigations of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, these calculations would provide a detailed picture of its three-dimensional structure, electron distribution, and reactivity.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve considering the planarity of the fused ring system and the orientation of the methyl and thiol substituents. Conformational analysis would also be necessary to identify different possible spatial arrangements (conformers) and their relative energies.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | Data not available | ||
| C2-S | Data not available | ||
| C2-N3 | Data not available | ||
| N1-C7a | Data not available | ||
| C4-C5 | Data not available | ||
| C5-C6 | Data not in available | ||
| C6-C7 | Data not available | ||
| C7-N1 | Data not available | ||
| N1-C1' (Methyl) | Data not available | ||
| N1-C2-S | Data not available | ||
| C2-N3-C4 | Data not available | ||
| C7a-N1-C1' | Data not available | ||
| C7-C7a-N1-C2 | |||
| C4-C5-C6-C7 |
Note: This table is a template. Specific values would be populated from the output of geometry optimization calculations.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is a template. Values would be derived from electronic structure calculations.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electrons within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified and visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions typically indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the reactive sites, such as the nitrogen atoms and the sulfur atom.
Tautomeric Equilibria and Relative Stabilities
This compound can exist in different tautomeric forms, most notably the thiol and thione forms. Tautomers are isomers that readily interconvert, and the position of the equilibrium between them is crucial for understanding the compound's chemical behavior. Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting which form is more stable under different conditions (e.g., in the gas phase or in a solvent). The thione form, 1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione, is often found to be the more stable tautomer for similar heterocyclic thiols.
Spectroscopic Property Simulations
Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. By comparing the predicted shifts with experimental data, one can confirm or refine the proposed structure. For this compound, predicting the chemical shifts of the protons and carbons in the imidazopyridine ring system and the methyl group would be of particular interest.
Table 3: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (Pyridine Ring) | Data not available | Data not available |
| H (Imidazole Ring) | Data not available | Data not available |
| H (Methyl) | Data not available | Data not available |
| C (Pyridine Ring) | Data not available | Data not available |
| C (Imidazole Ring) | Data not available | Data not available |
| C (Thiol/Thione) | Data not available | Data not available |
| C (Methyl) | Data not available | Data not available |
Note: This table is a template. Values would be obtained from NMR prediction calculations and experimental data.
Reaction Mechanism Computational Modeling
Computational modeling is a powerful tool to elucidate the step-by-step pathways of chemical reactions, map out the energy landscapes, and identify transient species like transition states. researchgate.net Such studies for this compound could investigate its synthesis, tautomerization (thiol-thione), or its reactions with other substrates.
A key aspect of reaction modeling is locating and characterizing the transition state (TS) structure for each elementary step. The TS represents the highest energy point along the reaction coordinate. Computationally, a genuine transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction path. researchgate.net For reactions involving this compound, researchers would model the geometry of the proposed TS, detailing the bond lengths and angles of the atoms involved in bond-making and bond-breaking processes.
Solvent Effects on Molecular Properties
The local environment, as dictated by the choice of solvent, can significantly influence the molecular properties of a compound. For a molecule like this compound, which possesses the potential for tautomerism and contains polar functional groups, solvent effects are particularly crucial in determining its stability, structure, and electronic characteristics. Theoretical and computational investigations, often employing models like the Polarizable Continuum Model (PCM), are instrumental in elucidating these complex solute-solvent interactions. nih.gov
A primary consideration for this compound in solution is the thione-thiol tautomeric equilibrium. The compound can exist in the thione form (with a C=S double bond and an N-H bond) or the thiol form (with a C-S-H single bond and a C=N double bond within the imidazole (B134444) ring). The relative stability of these tautomers is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.
In non-polar solvents, the thione tautomer is generally expected to be more stable. However, in polar solvents, particularly those capable of hydrogen bonding, the thiol tautomer can be significantly stabilized. This is because the polar solvent molecules can interact with and stabilize the charge separation present in the zwitterionic resonance structures of the thiol form. Furthermore, hydrogen bond-donating solvents can interact with the nitrogen atoms of the pyridine (B92270) and imidazole rings, while hydrogen bond-accepting solvents can interact with the N-H group of the thione or the S-H group of the thiol.
Computational studies on similar heterocyclic thione/thiol systems have shown that increasing solvent polarity shifts the equilibrium towards the more polar tautomer. nih.gov For this compound, this would imply a greater population of the thiol tautomer in solvents like water or methanol (B129727) compared to solvents like hexane (B92381) or toluene.
The electronic properties of this compound are also susceptible to solvent effects, a phenomenon known as solvatochromism. This is observable in the UV-Vis absorption spectra of the compound. Different solvents can cause a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
For instance, a transition from a non-polar to a polar solvent can stabilize the ground state and the excited state of a molecule to different extents. If the excited state is more polar than the ground state, a red shift is typically observed in polar solvents. Conversely, if the ground state is more polar, a blue shift may occur. For this compound, the presence of different tautomers, each with its own electronic distribution, can lead to complex solvatochromic behavior.
The following interactive table illustrates the hypothetical effect of solvent polarity on the tautomeric equilibrium and the UV-Vis absorption maximum of this compound, based on general principles and data from related compounds.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Hypothetical) | Hypothetical λmax (nm) |
| Hexane | 1.88 | Thione | 290 |
| Dichloromethane | 8.93 | Thione | 295 |
| Acetone | 20.7 | Thione/Thiol Mixture | 305 |
| Methanol | 32.7 | Thiol | 315 |
| Water | 80.1 | Thiol | 320 |
Furthermore, solvent polarity can influence the dipole moment of the molecule. In a polar solvent, the solute molecule may become more polarized, leading to an increase in its dipole moment. Computational studies can predict these changes by calculating the molecular geometry and electronic distribution in the presence of a solvent continuum. The table below presents hypothetical calculated dipole moments for the thione and thiol tautomers of this compound in different solvent environments.
| Tautomer | Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) (Hypothetical) |
| Thione | Gas Phase | 1 | 3.5 |
| Thione | Dichloromethane | 8.93 | 4.8 |
| Thione | Water | 80.1 | 5.9 |
| Thiol | Gas Phase | 1 | 5.2 |
| Thiol | Dichloromethane | 8.93 | 6.7 |
| Thiol | Water | 80.1 | 8.1 |
Applications of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Thiol in Chemical Sciences
Role as a Synthetic Building Block for Complex Heterocyclic Architectures
The imidazo[4,5-c]pyridine framework serves as a foundational unit for the synthesis of more complex molecular structures. The reactivity of the pyridine (B92270) and imidazole (B134444) rings allows for various chemical modifications. For instance, alkylation of 5H-imidazo[4,5-c]pyridines using reagents like 4-chlorobenzyl or butyl bromide under basic conditions leads to the formation of N-regioisomers. nih.gov The synthesis of these compounds is often achieved by reacting 3,4-diaminopyridine (B372788) with adducts of corresponding benzaldehydes. nih.gov This versatility makes the scaffold a key starting material for creating diverse libraries of heterocyclic compounds for further study. The presence of a thiol group, as in 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, introduces a reactive site that can be exploited for further functionalization, although specific examples in the literature are scarce.
Coordination Chemistry and Metal Complexation Potentials
The nitrogen atoms within the imidazo[4,5-c]pyridine ring system are prime sites for coordinating with metal ions, making these compounds valuable ligands in coordination chemistry.
The imidazo[4,5-b]pyridine scaffold, a close isomer, has been studied for its coordination with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com These studies show that the imidazole nitrogen is a primary binding site. mdpi.com Similarly, related heterocyclic systems like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol demonstrate the ability to act as bidentate ligands, coordinating with metal ions through both sulfur and amine groups to form stable five-membered rings. nih.govresearchgate.net This suggests that this compound, with its thione group and multiple ring nitrogens, possesses significant potential for designing ligands that can form stable complexes with a variety of transition metals.
Metal complexes involving related imidazopyridine ligands have been characterized using a range of spectroscopic and analytical techniques. For gold(III) complexes of imidazo[1,2-a]pyridine (B132010) derivatives, characterization has been performed using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. researchgate.netnih.gov These studies confirm the coordination of the metal ion with the nitrogen atom of the imidazopyridine ring. researchgate.net In complexes of Cd(II) and Zn(II) with 2-mercaptopyridine (B119420), single-crystal X-ray analysis has been used to determine the tetra-coordinated structure of the metal centers. researchgate.net It is anticipated that metal complexes of this compound could be similarly characterized to elucidate their structural and electronic properties.
Applications in Materials Science and Optoelectronics
The photophysical properties of imidazopyridine derivatives make them attractive candidates for applications in materials science and optoelectronics.
While direct examples of incorporating this compound into polymers are not prominent in the literature, the general class of imidazopyridines is of interest. One-dimensional coordination polymers have been synthesized using related ligands like 2-(1,2,4-1H-triazol-3-yl)pyridine with various transition metals, forming chains with repeating metal-ligand units. rsc.org The functional groups on the imidazo[4,5-c]pyridine scaffold could be modified to include polymerizable moieties, allowing for its integration into polymeric backbones or as pendant groups to tailor the optical and electronic properties of materials.
The imidazo[1,5-a]pyridine (B1214698) scaffold, an isomer of the imidazo[4,5-c]pyridine system, is known for its use in developing emissive compounds with applications in optoelectronics and as fluorescent probes. nih.gov These compounds often exhibit notable photophysical properties, including significant solvatochromism, which is the change in color depending on the polarity of the solvent. nih.gov The development of fluorescent organic radicals has also been explored through the synthesis of π-extended heterocycles derived from imidazo[1,5-a]pyridines. nih.gov The inherent aromaticity and electron-rich nature of the this compound structure suggest its potential for developing novel dyes and luminescent materials, although specific studies are needed to confirm and characterize these properties. The emission properties of related Cd(II) and Zn(II) complexes with 2-mercaptopyridine have been attributed to π-π* intra-ligand transitions. researchgate.net
Analytical Chemistry Reagent Development
The structure of this compound, featuring a fused imidazopyridine core with a thiol group, presents multiple coordination sites for metal ions. The nitrogen atoms within the imidazole and pyridine rings, along with the sulfur atom of the thiol group, can act as donor atoms, forming stable complexes with a variety of metal cations. This chelating ability is the fundamental property that underpins its potential applications in the development of new analytical reagents.
Research into the broader class of imidazopyridine derivatives has shown their propensity to form complexes with a range of metal ions, including transition metals and heavy metals. mdpi.com The presence of the thione (-C=S) functional group is particularly significant, as sulfur is known to exhibit a strong affinity for soft metal ions, suggesting potential selectivity in analytical applications. uky.edu Studies on related pyridine-thiol ligands have demonstrated their effectiveness in the precipitation and removal of heavy metal ions from aqueous solutions, highlighting the potential of this class of compounds in environmental analysis and remediation. uky.eduresearchgate.net
The analytical utility of such reagents often lies in their ability to produce a measurable signal upon complexation with a target analyte. This can manifest as a change in color (chromogenic reagent), the emission of light (fluorogenic reagent), or the formation of a precipitate suitable for gravimetric analysis. For instance, the formation of colored complexes between a ligand and a metal ion can be quantified using spectrophotometry, a widely used analytical technique.
While direct and detailed research findings on the specific application of this compound as an analytical reagent are not extensively documented in publicly available literature, the known coordination chemistry of the imidazopyridine scaffold and thiol-containing ligands provides a strong basis for its potential in this field. Investigations into analogous compounds have shown the formation of stable complexes with metal ions such as copper, cadmium, and gold. uky.eduresearchgate.netnih.gov
For example, a study on a pyridine-based thiol ligand, DTPY, demonstrated high efficiency in the removal of copper and cadmium from solutions, a process monitored by inductively-coupled plasma spectrometry (ICP). uky.eduresearchgate.net The formation of stable metal-ligand precipitates is a key feature of such reagents.
Table 1: Illustrative Metal Removal Efficiency using a Pyridine-Thiol Ligand (DTPY)
| Metal Ion | Initial Concentration (ppm) | Final Concentration (ppm) | Removal Efficiency (%) | Optimal pH |
| Copper (Cu²⁺) | 50.00 | <0.00093 | >99.99 | 4.5 |
| Cadmium (Cd²⁺) | 50.00 | 0.06 | 99.88 | 6.0 |
This table is based on data for the related pyridine-thiol ligand DTPY to illustrate the potential application of such compounds. uky.eduresearchgate.net Specific data for this compound is not available.
Furthermore, the synthesis of gold(III) complexes with imidazo[1,2-a]pyridine derivatives has been reported, with characterization using various spectroscopic and analytical techniques. nih.govresearchgate.net The interaction of these complexes with biomolecules has also been a subject of study, indicating the broad applicability of this class of compounds.
The development of this compound as a viable analytical reagent would necessitate systematic research to:
Investigate its complex formation with a wide range of metal ions.
Determine the stoichiometry and stability constants of the resulting complexes.
Characterize the spectral properties (UV-Vis, fluorescence) of the free ligand and its metal complexes.
Optimize reaction conditions such as pH, temperature, and reagent concentration for specific analytical methods.
Evaluate the selectivity and sensitivity of these methods and assess potential interferences from other ions.
Based on the chemistry of its constituent functional groups, this compound holds promise as a chromogenic or gravimetric reagent for the determination of various metal ions, contributing to the expanding toolkit of analytical chemists.
Future Research Directions and Unexplored Potential of 1 Methyl 1h Imidazo 4,5 C Pyridine 2 Thiol
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for the imidazo[4,5-c]pyridine core often involve the condensation of a substituted diaminopyridine with reagents like carboxylic acids or aldehydes under various conditions. nih.govnih.govmdpi.com A common route involves reacting 3,4-diaminopyridine (B372788) with an aldehyde, sometimes followed by an oxidative cyclization step. nih.gov
Future research should prioritize the development of more sustainable and efficient synthetic methods. This aligns with the broader goals of green chemistry to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com Key areas for investigation include:
Catalyst Innovation: Exploring novel catalysts to improve reaction efficiency and selectivity. While methods using ytterbium triflate or operating without a catalyst have been reported for related structures, future work could investigate reusable heterogeneous catalysts, such as Al³⁺-exchanged clays, which have proven effective for other imidazopyridine isomers. nih.govmdpi.com
Green Solvents and Conditions: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or solvent-free reactions is a critical goal. mdpi.commdpi.com The use of microwave-assisted synthesis, which can reduce reaction times and improve yields for related imidazopyridines, should be systematically explored for this specific thiol derivative. mdpi.comeurjchem.com
One-Pot Procedures: Designing multi-component, one-pot reactions, such as the Groebke–Blackburn–Bienaymé reaction used for other isomers, would enhance synthetic efficiency by reducing the number of intermediate purification steps. mdpi.com Adapting such strategies for the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol could significantly streamline its production.
Exploration of Advanced Reactivity Pathways and Mechanistic Studies
The reactivity of this compound is dictated by its key functional groups: the imidazopyridine core, the N-methyl group, and the C2-thiol group. The thiol group is particularly significant, as it can exist in tautomeric equilibrium with its thione form. A comprehensive understanding of its reactivity is essential for developing new applications.
Future research should focus on:
Thiol Group Functionalization: Systematically exploring reactions at the sulfur atom. This includes S-alkylation, oxidation to sulfoxides or sulfonic acids, and its use in C-S bond formation reactions. For instance, visible-light-promoted sulfenylation reactions, which have been successfully applied to other imidazopyridines using thiols as reagents, could be adapted. rsc.org
C-H Functionalization: Investigating direct C-H functionalization at various positions on the pyridine (B92270) ring. Photochemical methods, which utilize light as a sustainable energy source, have been effective for creating new C-C, C-N, and other bonds on imidazopyridine scaffolds and represent a promising avenue for creating novel derivatives. nih.gov
Mechanistic Elucidation: Utilizing kinetic studies and computational modeling to understand the mechanisms of both its synthesis and subsequent reactions. Clarifying the regioselectivity of reactions, such as N-alkylation, is crucial, as seen in studies of related isomers where product distribution can be complex. nih.gov
Innovative Applications in Catalysis and Chemical Sensing
The unique electronic properties and the presence of multiple heteroatoms (N, S) make this compound a promising candidate for applications in catalysis and chemical sensing.
Catalysis: The nitrogen atoms of the imidazopyridine ring and the soft sulfur donor of the thiol group can act as ligands, coordinating with various metal ions. nih.govnih.gov This suggests significant potential in catalysis. Future research should aim to:
Synthesize and characterize metal complexes of the compound.
Evaluate the catalytic activity of these complexes in various organic transformations, such as cross-coupling reactions or oxidations.
Chemical Sensing: Imidazopyridine derivatives have been successfully developed as fluorescent sensors for detecting pH and various metal ions like Fe³⁺, Hg²⁺, and Al³⁺. scispace.comresearchgate.netrsc.orgnih.gov The sensing mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding to the analyte. rsc.orgnih.gov Research into this compound could explore:
Its intrinsic photophysical properties and potential as a fluorophore.
The design of derivatives that can selectively bind to specific ions or molecules, leading to a measurable change in fluorescence or color. The thiol group, in particular, is known to form strong complexes with heavy metal ions. nih.gov
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The planar structure of the imidazopyridine core, combined with its capacity for hydrogen bonding and π-π stacking, makes it an excellent building block for designing complex molecular architectures. rsc.orgnih.govrsc.orgnih.gov
Future directions in this area include:
Crystal Engineering: Investigating the solid-state packing of the compound and its derivatives. Studies on related heterocycles show that intermolecular forces like C–H⋯N hydrogen bonds and π-π stacking are crucial in directing the crystal structure. rsc.orgnih.gov Understanding and controlling these interactions can lead to the design of materials with specific properties.
Self-Assembly: Exploring the self-assembly of the molecule in solution to form well-defined structures like dimers, oligomers, or more complex assemblies. nih.gov The interplay between hydrogen bonding involving the thiol/thione group and π-π stacking of the aromatic rings could lead to novel supramolecular polymers or gels.
Synergistic Experimental and Computational Research Approaches
Modern chemical research benefits immensely from the integration of experimental work with computational modeling. nih.govresearchgate.netresearchgate.net For this compound, a synergistic approach is crucial for accelerating discovery.
Future research should combine:
Synthesis and Characterization: Experimental synthesis of new derivatives and their characterization using advanced spectroscopic techniques (e.g., 2D-NMR) to confirm structures. nih.gov
Computational Modeling: The use of computational methods like Density Functional Theory (DFT) to predict molecular properties. DFT can be used to calculate HOMO-LUMO energy gaps, predict reactivity, understand reaction mechanisms, and interpret spectroscopic data. nih.govsemanticscholar.orgnih.gov
Molecular Dynamics and Docking: Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different environments and its interactions with other molecules, such as in supramolecular assemblies or at the active site of a protein. nih.gov This is particularly relevant if exploring potential biological applications.
The table below summarizes potential research activities combining experimental and computational methods.
| Research Area | Experimental Approach | Computational Method | Goal |
| Synthesis | Develop and optimize new synthetic routes (e.g., microwave-assisted, catalytic). | Model reaction pathways and transition states using DFT to predict yields and regioselectivity. | Create efficient and sustainable synthetic protocols. |
| Reactivity | Perform functionalization reactions (e.g., C-H activation, S-alkylation). | Calculate electrostatic potential maps and frontier molecular orbitals (FMO) to predict reactive sites. | Understand and control the chemical reactivity. |
| Sensing | Test fluorescence response to different analytes (metal ions, pH). | Use TD-DFT to predict absorption and emission spectra of the molecule and its complexes. | Develop novel chemical sensors. |
| Supramolecular Chemistry | Analyze crystal structures via X-ray diffraction. | Perform Hirshfeld surface analysis and calculate interaction energies to understand packing forces. rsc.orgnih.gov | Design functional materials based on controlled self-assembly. |
By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in materials science, catalysis, and beyond.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, and how can reaction conditions be optimized?
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multistep reactions starting from substituted pyridines or imidazoles. For example, microwave-assisted techniques have been shown to enhance yield and efficiency by reducing reaction time and improving regioselectivity . Key precursors like 2-chloro-3-nitropyridine or 2-aminopyridines can undergo alkylation, cyclization, and thiolation steps. Sodium ethoxide in refluxing ethanol is a common reagent for ring closure, as demonstrated in the synthesis of structurally related 4,6-dihydroxyimidazo[4,5-c]pyridine derivatives . Optimization requires careful control of temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling reactions).
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : and NMR are critical for confirming regiochemistry. The methyl group at N1 appears as a singlet (~3.5 ppm), while aromatic protons in the fused ring system exhibit distinct splitting patterns due to anisotropic effects .
- IR : The thiol (-SH) stretch is typically observed at ~2550 cm, though this may shift if the thiol participates in hydrogen bonding .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular formula via exact mass matching (e.g., CHNS requires m/z 178.0439).
Q. What stability considerations are critical for storing and handling this compound?
Imidazo[4,5-c]pyridine derivatives are prone to degradation under acidic or basic conditions. For instance, 4,6-dihydroxyimidazo[4,5-c]pyridine decomposes rapidly in 0.01N NaOH, losing characteristic UV absorption at 310–316 nm . Storage recommendations:
- Temperature : Store at room temperature in inert atmospheres (argon) to prevent oxidation .
- Light Sensitivity : Protect from UV light to avoid photodegradation of the thiol group.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound?
Comparative studies of imidazo[4,5-c]pyridine analogs reveal that:
- Methyl Substitution : Enhances lipophilicity, improving membrane permeability and bioavailability .
- Thiol vs. Thione : The thiol tautomer (-SH) exhibits stronger nucleophilic reactivity, potentially enhancing interactions with biological targets like cysteine proteases .
- Chlorinated Derivatives : 4-Chloro-2-(4-chlorophenyl) analogs show increased antimicrobial activity due to enhanced electrophilicity .
Q. What challenges arise in synthesizing stable derivatives, and how can they be mitigated?
- Cyclization Difficulties : Attempts to cyclize precursors using methanolic HCl or HSO often fail due to the instability of the imidazo[4,5-c]pyridine core. Sodium ethoxide in anhydrous ethanol provides milder conditions for successful ring closure .
- Thiol Oxidation : The -SH group is prone to oxidation to disulfides. Adding antioxidants (e.g., BHT) or storing under nitrogen can mitigate this .
Q. How can degradation products be analyzed under varying pH and temperature conditions?
- UV-Vis Spectroscopy : Monitor absorbance changes at 250–320 nm to track decomposition .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to identify hydrolyzed products (e.g., imidazoleacetamide derivatives) .
- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH) can predict shelf-life under standard storage conditions.
Q. What computational methods predict the reactivity and binding affinity of this compound with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with enzymes (e.g., tubulin or kinase targets) using software like AutoDock Vina. For example, phenyl-substituted analogs show higher binding scores due to π-π stacking with aromatic residues .
Q. How can contradictions in biological activity data between similar analogs be resolved?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, chloro, phenyl) and measure IC values against target proteins. For instance, 2-phenyl derivatives exhibit stronger anticancer activity than 2-methyl variants due to improved hydrophobic interactions .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) to differentiate intrinsic activity from bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
